Gnetumelin A
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Overview
Description
Gnetumelin A is a stilbene derivative isolated from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. It is one of three new stilbene derivatives identified from this plant, along with Gnetumelin B and Gnetumelin C . Stilbenes are a group of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for Gnetumelin A involve several steps, starting from commercially available precursors. The synthesis typically includes the formation of the stilbene backbone through a series of coupling reactions, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under inert atmosphere and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography. The use of continuous flow reactors could also be considered to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Gnetumelin A undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydrostilbene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the stilbene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Gnetumelin A has several scientific research applications, including:
Chemistry: Used as a model compound to study stilbene chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.
Mechanism of Action
The mechanism of action of Gnetumelin A involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Gnetumelin A is compared with other stilbene derivatives, such as resveratrol and pterostilbene While all these compounds share a similar stilbene backbone, this compound is unique due to its specific substituents and structural features
List of Similar Compounds
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with enhanced bioavailability and potency.
Gnetumelin B and C: Other stilbene derivatives isolated from Gnetum montanum with distinct structural features and biological activities.
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-benzyl-5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H18O4/c22-17-12-16(8-6-15-7-9-19(23)21(25)11-15)18(20(24)13-17)10-14-4-2-1-3-5-14/h1-9,11-13,22-25H,10H2/b8-6+ |
InChI Key |
UGUXUAIOUHJDFR-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)/C=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)C=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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